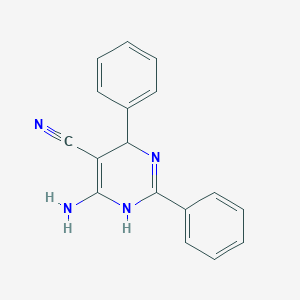

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile

説明

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by:

- Diphenyl substituents at positions 2 and 4, contributing to steric bulk and lipophilicity.

- Carbonitrile group at position 5, offering electrophilic reactivity.

Its synthesis typically involves multicomponent reactions, such as Knoevenagel condensation followed by Michael addition, with subsequent functionalization via S-alkylation or other derivatization steps .

特性

CAS番号 |

89068-96-2 |

|---|---|

分子式 |

C17H14N4 |

分子量 |

274.32 g/mol |

IUPAC名 |

6-amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile |

InChI |

InChI=1S/C17H14N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10,15H,19H2,(H,20,21) |

InChIキー |

SIURGWHYIHXQLW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2C(=C(NC(=N2)C3=CC=CC=C3)N)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

科学的研究の応用

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of antiviral, anticancer, and anti-inflammatory drugs.

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

作用機序

The mechanism of action of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological target and the nature of the interaction.

類似化合物との比較

Structural and Functional Modifications

The following table highlights key structural differences and their implications:

Physicochemical Properties

- Lipophilicity : Diphenyl groups in the target compound increase logP compared to alkyl-substituted analogs (e.g., 2-ethyl-6-methyl derivative) .

- Solubility: Methoxy or hydroxy substituents (e.g., 6-(2-methoxyphenyl) or 2-amino-6-hydroxy analogs) improve aqueous solubility via polar interactions .

Key Research Findings

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃, -CN) enhance antibacterial efficacy by increasing electrophilicity .

- Bulky aryl groups (e.g., diphenyl) improve membrane permeability but may reduce target binding due to steric hindrance .

Synthetic Flexibility :

- S-alkylation allows modular introduction of thioether-linked groups, enabling rapid diversification .

生物活性

6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile is . The compound features a pyrimidine ring substituted with two phenyl groups and an amino group, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable antimicrobial effects. In particular, 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |

These results indicate that the compound exhibits strong inhibitory effects against common pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile have also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 10 μM. The mechanism of action was attributed to the induction of caspase-dependent apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.0 | Caspase activation |

| MDA-MB-231 | 9.5 | Inhibition of proliferation |

Other Biological Activities

Beyond antimicrobial and anticancer activities, the compound has been evaluated for additional pharmacological effects. These include:

- Antioxidant Activity : Exhibits significant free radical scavenging ability in various assays.

Table 3: Antioxidant Activity

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

These findings suggest that the compound may have potential applications in preventing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。